molecular formula C15H12Br4O2 B13841886 Tetrabromobisphenol A-D6

Tetrabromobisphenol A-D6

Cat. No.: B13841886
M. Wt: 549.9 g/mol
InChI Key: VEORPZCZECFIRK-WFGJKAKNSA-N
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Description

Tetrabromobisphenol A-D6 is a deuterated form of Tetrabromobisphenol A, a brominated flame retardant widely used in various consumer products to reduce flammability. This compound is known for its effectiveness in enhancing fire resistance in materials such as plastics, textiles, and electronics . This compound is often used in scientific research as a stable isotope-labeled internal standard for analytical purposes.

Preparation Methods

The synthesis of Tetrabromobisphenol A-D6 involves the bromination of Bisphenol A-D6, a deuterated form of Bisphenol A. The reaction typically occurs in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The process involves multiple steps, including the protection of hydroxyl groups, bromination, and deprotection . Industrial production methods may involve large-scale bromination reactors and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Tetrabromobisphenol A-D6 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions include debrominated derivatives and substituted bisphenol compounds.

Mechanism of Action

The mechanism of action of Tetrabromobisphenol A-D6 involves its interaction with various molecular targets and pathways. It is known to disrupt endocrine functions by mimicking or antagonizing natural hormones, leading to altered hormonal signaling . Additionally, it can induce oxidative stress and apoptosis in cells by generating reactive oxygen species and activating apoptotic pathways . The compound’s brominated structure allows it to interact with cellular membranes and proteins, affecting their function and stability.

Comparison with Similar Compounds

Tetrabromobisphenol A-D6 can be compared with other brominated flame retardants such as:

This compound is unique due to its deuterated nature, making it particularly useful in analytical applications where stable isotope labeling is required.

Properties

Molecular Formula

C15H12Br4O2

Molecular Weight

549.9 g/mol

IUPAC Name

2,6-dibromo-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i1D3,2D3

InChI Key

VEORPZCZECFIRK-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)Br)O)Br)(C2=CC(=C(C(=C2)Br)O)Br)C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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